![molecular formula C12H18ClNO B2492006 Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride CAS No. 2044872-18-4](/img/structure/B2492006.png)

Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

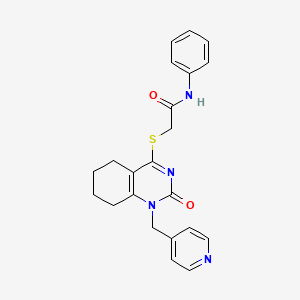

The synthesis of compounds structurally related to Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride involves a multi-step process including bromination, esterification, substitution reactions, Birch reduction, Curtius rearrangement, and hydrogenolysis, yielding biologically active compounds as hydrochloride salts (Öztaşkın, Göksu, & SeÇen, 2011).

Molecular Structure Analysis

The molecular structure of related compounds features intra- and inter-molecular hydrogen bonding, contributing to their stability and reactivity. For example, compounds exhibit centrosymmetric dimers in their crystal structure through N—H⋯Cl hydrogen bonds (Zhang, Wang, Chang, & Hai‐Min Zhang, 2006).

Chemical Reactions and Properties

Chemical reactions involving Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride derivatives can include oxidation, elimination, and cycloaddition reactions. For instance, methanolysis of certain derivatives leads to bimolecular elimination processes, resulting in products like 2,3-dichloro-1-p-tolylnaphthalene (Bedford & Mare, 1979).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, are influenced by the molecular configuration and intermolecular interactions. Crystallographic studies reveal details about the molecular and crystal structures, providing insights into the physical characteristics of these compounds (Kaiser, Weil, Gärtner, & Enev, 2023).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by functional groups and molecular structure. Analogues with reduced lipophilicity and added polar functionality have been synthesized to enhance their chemical properties for potential applications, including diagnostic imaging (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride has been explored in various synthesis processes. A study by Öztaşkın, Göksu, and SeÇen (2011) describes the synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, related to the compound , from 2-naphthoic acid through a sequence of reactions including bromination, esterification, and hydrogenolysis (Öztaşkın, Göksu, & SeÇen, 2011). The crystal structures of 1,2,3,4-tetrahydronaphthalenes obtained during synthesis efforts for other compounds are also studied, as reported by Kaiser et al. (2023) (Kaiser, Weil, Gärtner, & Enev, 2023).

Medicinal Chemistry and Receptor Binding

In medicinal chemistry, derivatives of Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine have been synthesized to explore their binding and activity at various receptors. Berardi et al. (2005) synthesized N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and butyl derivatives of various methylpiperidines to explore sigma-subtype affinities and selectivities. Their study highlights the potential of these compounds in tumor research and therapy (Berardi et al., 2005).

Synthesis for Potential Therapeutic Applications

The compound and its derivatives have been synthesized for potential therapeutic applications. Meyer et al. (1995) developed A-80426, a compound combining potent α-2 antagonist activity with equivalent 5-HT uptake inhibitory activity, representing a new class of agents for the treatment of depression (Meyer et al., 1995).

Safety And Hazards

Safety precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-methoxy-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-14-13-9-11-7-4-6-10-5-2-3-8-12(10)11;/h2-3,5,8,11,13H,4,6-7,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWQLZJUATUZQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONCC1CCCC2=CC=CC=C12.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2491924.png)

![1-[(3,4-Dichlorophenyl)methyl]piperidin-3-ol](/img/structure/B2491925.png)

![N-(4-chlorobenzyl)-2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2491926.png)

![3-methyl-4-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491929.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2491930.png)

![Ethyl 6-isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491931.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2491943.png)

![2-(3-chloro-4-ethoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2491944.png)

![3-(Difluoromethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B2491946.png)